3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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Description
Scientific Research Applications
Matrix Metalloproteinase Inhibitors for Tissue Damage
Derivatives combining benzisothiazole and 4-thiazolidinone frameworks were designed, synthesized, and studied for their effectiveness in affecting the inflammatory/oxidative process, highlighting potential wound healing effects. One derivative exhibited significant activity in inhibiting MMP-9, suggesting applications in treating tissue damage (Incerti et al., 2018).
Catalytic Applications
Novel compounds involving click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation processes. These findings underline the potential of such compounds in catalytic chemistry, offering insights into structure-activity relationships and efficiency based on donor sites (Saleem et al., 2013).
Anticancer Activity
A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which bear resemblance in structural complexity to the compound , evaluated their antioxidant and anticancer activities. Certain derivatives demonstrated significant potency against glioblastoma and breast cancer cell lines, highlighting the potential of structurally related compounds in anticancer research (Tumosienė et al., 2020).
Antinociceptive Properties
Research on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, closely related to the target compound, showed varying levels of antinociceptive activity. These findings suggest potential applications in pain management and the study of pain pathways (Önkol et al., 2004).
Electrocatalytic and Electrochromic Materials
The synthesis and study of electroactive polymers based on terthienyl monomers demonstrated the impact of chromophore groups on electrochemical and optical properties. This research could inform the development of novel electrochromic materials and devices with applications in smart windows and displays (Yigit et al., 2014).
properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)12-6-2-3-7-13(12)21-15(23)9-10-22-16(24)11-5-1-4-8-14(11)27(22,25)26/h1-8H,9-10H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBRSRPNLUEST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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